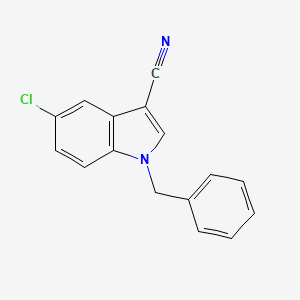

1-Benzyl-5-chloro-1H-indole-3-carbonitrile

描述

Structure

3D Structure

属性

分子式 |

C16H11ClN2 |

|---|---|

分子量 |

266.72 g/mol |

IUPAC 名称 |

1-benzyl-5-chloroindole-3-carbonitrile |

InChI |

InChI=1S/C16H11ClN2/c17-14-6-7-16-15(8-14)13(9-18)11-19(16)10-12-4-2-1-3-5-12/h1-8,11H,10H2 |

InChI 键 |

SDLNNIXSHYWNDH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Cl)C#N |

产品来源 |

United States |

N Benzylation of 5 Chloro 1h Indole:

The N-benzylation of indoles is a well-established reaction. orgsyn.org A common method involves the deprotonation of the indole (B1671886) N-H with a base, followed by nucleophilic substitution with a benzyl (B1604629) halide. orgsyn.orgnih.gov

Step 1: Deprotonation. A base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is used to abstract the acidic proton from the indole nitrogen, forming a resonance-stabilized indolate anion. orgsyn.orgnih.gov

Step 2: Nucleophilic Attack. The resulting indolate anion acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride or benzyl bromide in an Sₙ2 reaction, displacing the halide and forming the N-benzyl indole. nih.gov

Cyanation of 1 Benzyl 5 Chloro 1h Indole:

The introduction of a cyano group at the C3 position of the indole (B1671886) ring can be achieved through various methods. A prominent method is the palladium-catalyzed cyanation of an indole. acs.orgnih.govrsc.org While direct C-H cyanation is possible, a more common route involves the functionalization of the C3 position prior to cyanation. A likely precursor for the synthesis of 1-benzyl-5-chloro-1H-indole-3-carbonitrile is 1-benzyl-5-chloro-1H-indole-3-carbaldehyde. scbt.com The aldehyde can be converted to the nitrile.

Alternatively, direct cyanation of 1-benzyl-5-chloro-1H-indole at the C3 position can be considered. The mechanism for a palladium-catalyzed direct C-H cyanation would likely involve the following steps:

Step 1: C-H Activation/Palladation. The palladium catalyst, often in a higher oxidation state, would coordinate to the indole and facilitate the cleavage of the C3-H bond, forming a palladacycle intermediate.

Step 2: Oxidative Addition/Transmetalation. A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), would then deliver the cyanide group to the palladium center. acs.orgnih.gov

Step 3: Reductive Elimination. The final step involves the reductive elimination of the palladium catalyst, forming the C-CN bond and regenerating the active catalyst. nih.gov

An alternative approach for the synthesis of related indole-3-carbonitriles involves the reaction of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, suggesting that the cyano group can be present on the indole ring before further modifications. google.com

The synthesis of substituted indoles can also be achieved via transition-metal-free methods, for example, through a base-promoted tandem 5-endo-dig cyclization of N-acyl-2-arylpropargyl anilines. nsf.gov This pathway, however, leads to a different substitution pattern than the target molecule.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Benzyl 5 Chloro 1h Indole 3 Carbonitrile Analogs

Single Crystal X-ray Diffraction Analysis of Indole-3-carbonitrile Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While the specific crystal structure for 1-Benzyl-5-chloro-1H-indole-3-carbonitrile is not widely reported, analysis of closely related analogs provides a robust model for its molecular geometry and crystal packing.

The molecular geometry of indole (B1671886) derivatives is characterized by the near-planar indole ring system. In analogs such as 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the indole ring itself is essentially flat. nih.gov A key conformational feature is the orientation of the N-benzyl group relative to this plane. In many substituted indole structures, the benzyl (B1604629) or phenyl ring attached to the indole nitrogen adopts a conformation that is nearly perpendicular to the indole ring system. nih.govresearchgate.net For instance, in one analog, the dihedral angle between the indole ring and an attached tolyl ring is 86.97 (8)°. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems.

Therefore, it is predicted that in this compound, the indole core maintains its planarity, while the N-benzyl group is significantly twisted out of this plane. The cyano group at the C3 position is expected to be coplanar with the indole ring, extending the conjugated system.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In chloro- and benzyl-substituted indole-3-carbonitriles, several key interactions are anticipated to dictate the crystal packing.

C-H···N Hydrogen Bonding: The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic or benzylic C-H donors are commonly observed, linking molecules into extended chains or networks. nih.gov

π-Interactions: The electron-rich aromatic rings of the indole and benzyl groups are prime candidates for various π-interactions.

C-H···π Interactions: The hydrogen atoms of the benzyl group can interact with the π-face of adjacent indole or benzyl rings. nih.goviucr.org These interactions are crucial for stabilizing the three-dimensional crystal packing.

π-π Stacking: Parallel-displaced or T-shaped π-π stacking interactions between indole rings of adjacent molecules are a common packing motif in indole derivatives, contributing significantly to crystal cohesion. researchgate.netnih.gov

Halogen Interactions: The chlorine atom at the C5 position can also participate in specific intermolecular contacts. Short Cl···π interactions, where the chlorine atom is in close contact with an aromatic ring, have been documented in related structures. nih.gov

Together, these varied interactions create complex supramolecular architectures, often resulting in the formation of layered or columnar structures in the solid state. iucr.orgnih.gov

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized compounds. NMR provides a detailed map of the carbon-hydrogen framework, while IR and MS are used to identify functional groups and verify molecular mass.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (a singlet around 5.4 ppm) and the protons of the benzyl ring (a multiplet between 7.2-7.4 ppm). The protons on the indole ring will be most affected by the C5-chloro substituent. Specifically, H4 and H6 would experience downfield shifts compared to the non-chlorinated analog. The H2 proton typically appears as a singlet at a downfield position (~7.7 ppm).

In the ¹³C NMR spectrum, the nitrile carbon (C≡N) gives a characteristic signal in the range of 115-120 ppm. rsc.org The benzylic carbon (-CH₂-) appears around 51 ppm. rsc.org The presence of the chlorine atom at C5 would cause a significant downfield shift for the C5 signal itself and would also influence the shifts of the surrounding carbons (C4, C6, C7, and C3a).

Table 1: Predicted and Reference ¹H and ¹³C NMR Data This interactive table presents reference data for a closely related analog and predicted values for the title compound.

View NMR Data

| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Reference/Prediction |

| 1-Benzyl-1H-indole-3-carbonitrile | ¹H | H-2 | 7.61 (s) | rsc.org |

| H-4 | 7.80-7.76 (m) | rsc.org | ||

| H-5, H-6, H-7 | 7.38-7.29 (m) | rsc.org | ||

| Benzyl-CH₂ | 5.34 (s) | rsc.org | ||

| Benzyl-ArH | 7.38-7.29 (m), 7.15 (d) | rsc.org | ||

| This compound | ¹H | H-2 | ~7.7 (s) | Predicted |

| H-4 | ~7.8 (d) | Predicted | ||

| H-6 | ~7.3 (dd) | Predicted | ||

| H-7 | ~7.4 (d) | Predicted | ||

| Benzyl-CH₂ | ~5.4 (s) | Predicted | ||

| 1-Benzyl-1H-indole-3-carbonitrile | ¹³C | C-2 | 135.0 | rsc.org |

| C-3 | 86.3 | rsc.org | ||

| C-3a | 128.0 | rsc.org | ||

| C-4 | 120.0 | rsc.org | ||

| C-5 | 124.0 | rsc.org | ||

| C-6 | 122.3 | rsc.org | ||

| C-7 | 110.9 | rsc.org | ||

| C-7a | 135.6 | rsc.org | ||

| C≡N | 115.8 | rsc.org | ||

| Benzyl-CH₂ | 50.9 | rsc.org | ||

| This compound | ¹³C | C-5 | ~128-130 | Predicted |

| C≡N | ~115 | Predicted | ||

| Benzyl-CH₂ | ~51 | Predicted |

IR spectroscopy is excellent for identifying specific functional groups due to their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption would be the C≡N (nitrile) stretching band. pressbooks.pub This sharp band typically appears in the 2220-2260 cm⁻¹ region. pressbooks.pub Other expected absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and sp³ C-H stretching of the benzyl methylene (B1212753) group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm⁻¹). vscht.czlibretexts.org

Table 2: Characteristic Infrared Absorption Frequencies This interactive table outlines the expected IR absorption bands for key functional groups in the title compound.

View IR Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |

| Alkyl C-H (Benzylic) | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₅H₁₀ClN₂), the calculated molecular weight is approximately 266.71 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: one at m/z 266 (for the ³⁵Cl isotope) and another at m/z 268 (for the ³⁷Cl isotope), with a characteristic intensity ratio of roughly 3:1. libretexts.org This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for indole derivatives often involve the cleavage of substituents. A prominent fragment would likely correspond to the loss of the benzyl group, leading to the formation of the highly stable benzyl cation at m/z 91. miamioh.edunih.gov Another possible fragmentation is the loss of the C₃-cyano group or cleavage of the indole ring itself under high energy conditions. scirp.org

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Chloro 1h Indole 3 Carbonitrile

Reactivity of the Indole (B1671886) Nucleus Modulated by Chloro and Carbonitrile Substituents

The indole ring is an electron-rich aromatic system, which typically undergoes electrophilic substitution predominantly at the C3-position. However, in the case of 1-Benzyl-5-chloro-1H-indole-3-carbonitrile, the C3-position is already substituted with a carbonitrile group. Furthermore, the presence of the electron-withdrawing chloro group at the C5-position and the carbonitrile group at the C3-position deactivates the indole nucleus towards electrophilic attack.

Electrophilic Substitution Patterns at the Indole Core

Due to the substitution at C3, any further electrophilic substitution on the indole core of this compound is directed to other positions. The Vilsmeier-Haack reaction, a common method for formylation of electron-rich aromatic compounds, typically occurs at the C3-position of indoles. organic-chemistry.orgmychemblog.comjk-sci.compcbiochemres.comwikipedia.org However, with the C3-position blocked, the reaction would be expected to occur at other available positions on the indole ring, if at all, given the deactivating nature of the existing substituents.

Influence of the Electron-Withdrawing Carbonitrile Group and Chlorine Atom on Indole Reactivity

This deactivation can influence the conditions required for chemical reactions. For instance, harsher conditions may be necessary to effect electrophilic substitutions. Conversely, the reduced electron density can make the indole ring more susceptible to nucleophilic attack under certain conditions. Furthermore, electron-deficient indoles have been shown to participate in dearomatization reactions, such as visible-light-induced hydroalkylation and catalytic asymmetric dearomative [3+2] cycloaddition with all-carbon 1,3-dipoles. figshare.comdocumentsdelivered.comnih.gov

Transformations Involving the Nitrile Group

The carbonitrile moiety at the C3-position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functional groups.

Derivatization Reactions of the Carbonitrile Moiety (e.g., hydrolysis to carboxamides/acids, reduction to amines)

The nitrile group of this compound can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid. This transformation is typically carried out under acidic or basic conditions. For example, hydrolysis of nitriles to amides can be achieved using potassium hydroxide (B78521) in tert-butyl alcohol. researchgate.net The resulting 1-benzyl-5-chloro-1H-indole-3-carboxamide and 1-benzyl-5-chloro-1H-indole-3-carboxylic acid are valuable intermediates for further synthetic modifications.

Furthermore, the nitrile group can be reduced to a primary amine, yielding 1-benzyl-5-chloro-1H-indol-3-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). youtube.comorganic-chemistry.org The choice of reducing agent can sometimes allow for the isolation of the intermediate imine. The resulting amine provides a handle for the introduction of various other functionalities.

| Starting Material | Reagents and Conditions | Product |

| This compound | KOH, t-BuOH | 1-Benzyl-5-chloro-1H-indole-3-carboxamide |

| 1-Benzyl-5-chloro-1H-indole-3-carboxamide | H₃O⁺, heat | 1-Benzyl-5-chloro-1H-indole-3-carboxylic acid |

| This compound | 1. LiAlH₄, THF; 2. H₂O | (1-Benzyl-5-chloro-1H-indol-3-yl)methanamine |

Participation of the Nitrile Group in Multicomponent and Cycloaddition Reactions

The nitrile group can participate in various multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecules in a single step. tandfonline.comresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples. researchgate.netnih.govnih.gov While the direct participation of the nitrile group in these specific named reactions is not typical, the indole scaffold itself is often used in MCRs. nih.gov For instance, indole derivatives can be reactants in the synthesis of various heterocyclic systems. tandfonline.comresearchgate.net

The C2=C3 double bond of the indole nucleus, influenced by the electron-withdrawing nitrile group, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov This allows for the construction of fused heterocyclic systems. Indoles substituted with electron-withdrawing groups are known to undergo Diels-Alder reactions, which are a type of [4+2] cycloaddition. researchgate.netnih.gov These reactions can be used to build complex polycyclic structures. Dearomative cycloaddition reactions of electron-deficient indoles have also been reported. figshare.comnih.gov

Reactivity of the Benzyl (B1604629) Substituent

The N-benzyl group in this compound also exhibits characteristic reactivity. The benzylic position is susceptible to both radical and oxidative reactions due to the stability of the resulting benzylic radical or carbocation intermediates, which are stabilized by the adjacent phenyl ring. chemistrysteps.comlibretexts.orglibretexts.orgorgchemboulder.com

Radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen at the benzylic carbon. libretexts.orglibretexts.org This halogenated product can then undergo nucleophilic substitution reactions.

Furthermore, the N-benzyl group can be removed under various conditions. Reductive debenzylation is a common method, often employing catalytic hydrogenation (e.g., Pd/C and H₂). researchgate.net Oxidative cleavage of N-benzyl groups can also be achieved using specific reagents. researchgate.net Additionally, debenzylation of N-benzylindoles has been reported using aluminum chloride. jst.go.jp The choice of deprotection method will depend on the compatibility with the other functional groups present in the molecule. For instance, an efficient N-debenzylation of various aromatic heterocycles, which is tolerant of halogens and nitriles, has been reported using potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.net

| Reaction Type | Reagents and Conditions | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator | 1-(Bromo(phenyl)methyl)-5-chloro-1H-indole-3-carbonitrile |

| Reductive Debenzylation | H₂, Pd/C | 5-Chloro-1H-indole-3-carbonitrile |

| Oxidative Debenzylation | KOtBu, DMSO, O₂ | 5-Chloro-1H-indole-3-carbonitrile |

| Lewis Acid-mediated Debenzylation | AlCl₃, benzene (B151609) | 5-Chloro-1H-indole-3-carbonitrile |

Chemical Reactions at the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH2-) in this compound is a site of significant reactivity. This heightened reactivity is due to the stabilization of intermediates, such as radicals, carbocations, or carbanions, by the adjacent aromatic benzyl ring and the indole nucleus. libretexts.org

One of the key reactions occurring at this position is oxidative N-debenzylation . This process involves the removal of the benzyl group to yield the corresponding N-H indole. A method for the N-debenzylation of various nitrogen-containing heterocycles, including N-benzylindoles, utilizes potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source. researchgate.net The reaction proceeds through the formation of a benzylic anion, which then reacts with oxygen. researchgate.net The resulting peroxy anion intermediate ultimately breaks down to yield the debenzylated heterocycle and benzaldehyde. researchgate.net This reaction is generally tolerant of various functional groups, including halogens and nitriles, suggesting its applicability to this compound. researchgate.net

Another potential reaction at the benzylic position is radical halogenation . Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides), a bromine atom can be selectively introduced at the benzylic position. libretexts.org This selectivity arises from the formation of the most stable radical intermediate, the benzylic radical, which is stabilized by resonance with the benzene ring. libretexts.org

Furthermore, the benzylic position can undergo oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction typically leads to the formation of a carboxylic acid, with the cleavage of the rest of the side chain. libretexts.org In the context of this compound, this would result in the cleavage of the benzyl group and potential oxidation, although the specific outcome would depend on the reaction conditions and the stability of the indole core to such strong oxidants.

| Reaction Type | Reagents | Product Type | Reference |

| Oxidative N-debenzylation | KOtBu/DMSO, O₂ | N-H indole, Benzaldehyde | researchgate.net |

| Radical Halogenation | NBS, light/peroxides | Benzylic bromide | libretexts.org |

| Oxidation | KMnO₄ | Carboxylic acid (from benzyl group) | libretexts.org |

Aromatic Substitution Reactions on the Benzyl Ring

The benzyl group of this compound can, in principle, undergo electrophilic aromatic substitution reactions. The substitution pattern on the benzene ring is directed by the activating, ortho-, para-directing nature of the alkyl substituent (the methylene group attached to the indole nitrogen). However, the reactivity of the benzyl ring is also influenced by the electronic properties of the indole nucleus to which it is attached.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the ortho and para positions of the benzyl ring. Similarly, halogenation with a Lewis acid catalyst would introduce a halogen atom at these positions.

It is crucial to note that the reaction conditions for these substitutions must be carefully chosen to avoid side reactions on the electron-rich indole ring system. The indole nucleus itself is highly susceptible to electrophilic attack, particularly at the C3 position, which in this case is already substituted. However, other positions on the indole ring could potentially react. Studies on the hydrogenolysis of N-benzyl compounds have shown that substituents on the benzyl ring can influence the reaction rate, indicating that the benzyl ring is accessible for chemical modification. researchgate.net For instance, electron-donating groups on the benzyl ring were found to suppress hydrogenolysis. researchgate.net

| Reaction | Reagents | Expected Major Products (Substituent on Benzyl Ring) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro, para-nitro |

| Bromination | Br₂, FeBr₃ | ortho-bromo, para-bromo |

| Sulfonation | SO₃, H₂SO₄ | ortho-sulfonic acid, para-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-alkyl, para-alkyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl, para-acyl |

Note: The feasibility and selectivity of these reactions on this compound would require experimental verification, as the reactivity of the indole nucleus could lead to competing reactions.

Proposed Reaction Mechanisms for Synthetic Pathways and Chemical Transformations

The synthesis of this compound and its subsequent chemical transformations involve several key reaction mechanisms.

A plausible synthetic route to this compound starts from 5-chloro-1H-indole. The synthesis can be envisioned in two main steps: N-benzylation of the indole nitrogen followed by cyanation at the C3 position.

Computational and Theoretical Studies on 1 Benzyl 5 Chloro 1h Indole 3 Carbonitrile and Analogues

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of molecules. For complex organic molecules such as substituted indoles, these calculations provide a microscopic view of their behavior.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a standard method for the geometry optimization and prediction of spectroscopic properties of indole (B1671886) derivatives due to its balance of accuracy and computational cost. researchgate.net By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For instance, in studies of cyano-1-(phenylsulfonyl)indoles, DFT calculations have been used to determine key geometric parameters like bond lengths and the dihedral angles between the indole and substituent rings. mdpi.com These optimized geometries are crucial for understanding the steric and electronic effects of substituents on the indole core.

For 1-Benzyl-5-chloro-1H-indole-3-carbonitrile, a DFT optimization would likely reveal a non-planar structure, with a significant dihedral angle between the indole ring and the benzyl (B1604629) group to minimize steric hindrance. The chlorine and nitrile substituents would also influence the planarity and electronic distribution of the indole ring itself. The sum of the angles around the indole nitrogen is expected to be close to 360°, indicating sp2-hybridization. mdpi.com

DFT calculations are also instrumental in predicting spectroscopic properties. For example, the vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of characteristic peaks. Similarly, electronic excitation energies can be calculated to predict UV-Visible absorption spectra. mdpi.com

Table 1: Representative Geometric Parameters for Substituted Indoles from DFT Calculations

| Parameter | 3-cyano-1-(phenylsulfonyl)indole mdpi.com | 2-cyano-1-(phenylsulfonyl)indole mdpi.com |

| C2=C3 Bond Length (Å) | 1.355(3) | 1.337(4) |

| Indole-Phenylsulfonyl Dihedral Angle (°) | 85.4(2) | 87.2(7) |

This table presents data for analogue compounds to illustrate the type of information obtained from DFT calculations.

Ab Initio Methods and Electron Propagator Theory for Valence and Core-Level Photoelectron Spectra

Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for studying electronic structure. rsc.orgnih.govaps.org Techniques like the Outer Valence Green's Function (OVGF) and Symmetry-Adapted Cluster/Configuration Interaction (SAC-CI) are employed to calculate the ionization energies of molecules, which can be directly compared with experimental valence photoelectron spectra (PES). acs.org These methods account for electron correlation and reorganization effects, providing a more accurate description of the electronic states upon ionization. acs.org

For a molecule like this compound, ab initio calculations could predict the energies of its valence molecular orbitals. The resulting theoretical photoelectron spectrum would show a series of bands, each corresponding to the removal of an electron from a specific molecular orbital. The highest occupied molecular orbital (HOMO) would correspond to the first and lowest ionization energy. Studies on indole and its BN isosteres have shown that the first ionization energies are around 7.9-8.05 eV. acs.org The presence of the benzyl, chloro, and cyano groups would be expected to modulate these ionization energies.

Electron propagator theory provides a powerful framework for the direct calculation of electron attachment and detachment energies, which correspond to the peaks observed in photoelectron and inverse photoelectron spectra. This method can be used to study both valence and core-level ionizations, offering a comprehensive picture of the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may have significant contributions from the electron-withdrawing cyano and chloro groups. The benzyl group would also influence the electronic distribution. DFT calculations are commonly used to visualize the HOMO and LUMO and to calculate their energy levels. mdpi.commdpi.com

Table 2: Illustrative Frontier Orbital Energies for Indole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole (Theoretical) | -5.8 | -0.5 | 5.3 |

| 3-Cyanoindole (Theoretical) | -6.2 | -1.5 | 4.7 |

This data is illustrative and represents typical values for indole derivatives to demonstrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. researchgate.netlibretexts.orgyoutube.comyoutube.com These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or orange) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are often colored green. youtube.com

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the indole ring and the cyano group, making these sites potential hydrogen bond acceptors or sites for electrophilic attack. The chlorine atom would also contribute to the negative potential. The hydrogen atoms of the indole and benzyl rings would exhibit positive potential. The MEP map provides a more holistic view of reactivity than considering atomic charges alone.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the stability arising from hyperconjugative interactions. nih.govwikipedia.orgwisc.edu NBO analysis transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonding, lone pair, and antibonding orbitals. wikipedia.org The interactions between filled (donor) and empty (acceptor) orbitals are analyzed to quantify their contribution to the stability of the molecule. wisc.edu

Molecular Modeling and Docking Studies (focused on interactions with theoretical models, not biological effect)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second. While often used in drug design to predict the binding of a ligand to a protein's active site, these methods can also be employed to study the interactions between a molecule and a theoretical model of a receptor or another molecule.

For this compound, molecular docking simulations could be performed against a theoretical binding pocket to understand its potential non-covalent interactions. These interactions could include hydrogen bonding (with the nitrile nitrogen acting as an acceptor), π-π stacking (involving the indole and benzyl rings), and halogen bonding (with the chlorine atom). The results of such studies are typically presented as a binding score, which estimates the binding affinity, and a visual representation of the binding mode, showing the key intermolecular interactions. These theoretical studies provide a framework for understanding the structural features that could be important for molecular recognition.

Ligand-Receptor Interaction Profiling in Model Systems (e.g., hydrogen bonding, halogen bonding, hydrophobic interactions)

Computational studies allow for the detailed examination of how this compound and similar molecules might interact with biological targets. These interactions are fundamental to the molecule's potential biological activity.

Hydrogen Bonding: The nitrile (-CN) group on the indole-3-position can act as a hydrogen bond acceptor. In the crystal structure of a closely related compound, 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, weak C-H···N hydrogen bonding involving the nitrile nitrogen has been observed, which helps in consolidating the crystal packing. nih.gov This suggests that the nitrile group of this compound could similarly engage in hydrogen bonding with hydrogen bond donors in a receptor active site.

Halogen Bonding: The chlorine atom at the 5-position of the indole ring is capable of forming halogen bonds. These are non-covalent interactions where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site. In the crystal structure of an analogue, a short Cl···π interaction with an aromatic ring was noted, indicating the potential for this type of interaction. nih.gov Such interactions can contribute to the binding affinity and selectivity of the compound for its target.

Hydrophobic Interactions: The benzyl group and the indole scaffold itself are largely nonpolar and can participate in hydrophobic interactions with nonpolar regions of a binding pocket. Additionally, π-stacking interactions, a type of non-covalent interaction, are possible between the aromatic indole ring and the benzyl group with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein active site. mdpi.com Docking studies on other indole derivatives have shown π-stacking interactions between the π-deficient indole ring and various amino acid residues. mdpi.com

A summary of the potential intermolecular interactions is presented in Table 1.

Table 1: Potential Intermolecular Interactions of this compound| Interaction Type | Molecular Feature Involved | Potential Interacting Partner in a Receptor |

|---|---|---|

| Hydrogen Bonding | Nitrile group (-CN) | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |

| Halogen Bonding | Chlorine atom (-Cl) | Nucleophilic atoms (e.g., oxygen, nitrogen) or π-systems |

| Hydrophobic Interactions | Benzyl group, Indole ring | Nonpolar amino acid residues |

| π-π Stacking | Indole ring, Benzyl group | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Conformational Analysis and Predicted Binding Modes within Theoretical Active Sites

The three-dimensional shape (conformation) of this compound is critical for its ability to fit into a theoretical binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features and predicted activity within theoretical frameworks)

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models are valuable for predicting the activity of unsynthesized compounds. jocpr.com

Development of Predictive Models Based on Molecular Descriptors

To build a QSAR model, the chemical structures of a set of molecules are converted into numerical values known as molecular descriptors. protoqsar.com These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Constitutional descriptors: These include molecular weight and counts of specific atom types or functional groups. ucsb.edu

Quantum-chemical descriptors: These are derived from quantum chemical calculations and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

For a series of analogues of this compound, a QSAR model could be developed by calculating a range of these descriptors and then using statistical methods to find a correlation with a measured biological activity. For instance, a study on various indole derivatives used topological indices to create a QSAR model. jocpr.com Another QSAR study on isatin (B1672199) and indole derivatives used optimal descriptors based on SMILES notation to predict inhibitory activity. nih.gov

An example of descriptors that could be used in a QSAR study of indole derivatives is shown in Table 2.

Table 2: Examples of Molecular Descriptors for QSAR Modeling| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Constitutional | Number of H-bond acceptors | Potential for hydrogen bonding |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability, reactivity |

| Lipophilicity | LogP | Hydrophobicity and membrane permeability |

| Topological | Connectivity Indices | Branching and shape of the molecule |

Correlation of Structural Features with Theoretically Derived Potency or Selectivity

Once a predictive QSAR model is established, it can be used to understand how different structural features of the molecules influence their activity. For example, a 3D-QSAR study on a series of indole derivatives revealed that the presence of electron-rich atoms at the 5-position of the indole ring was favorable for affinity. mdpi.com This aligns with the potential for the chlorine atom in this compound to participate in favorable interactions.

Advanced Applications and Research Prospects of 1 Benzyl 5 Chloro 1h Indole 3 Carbonitrile in Chemical Science

Role as a Versatile Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of functional groups in 1-Benzyl-5-chloro-1H-indole-3-carbonitrile makes it an excellent starting material for constructing more intricate molecular architectures. The indole (B1671886) scaffold itself is a key component in numerous drugs and natural products. nih.gov The nitrile group (C≡N) is a particularly useful functional handle, serving as a precursor for various other functionalities or as an electrophilic site for cyclization reactions.

Researchers have demonstrated that the 2-cyanoindole unit is an effective precursor for synthesizing a variety of indole-fused polycycles. nih.gov For instance, the nitrile group can participate in addition reactions or be transformed into other groups like amines or carboxylic acids, which can then be used in subsequent cyclization steps. The synthesis of 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile showcases how a related indole structure can be elaborated into a complex, polyfunctionalized bipyrrole system. mdpi.com

Furthermore, the indole core, particularly when activated by substituents, can undergo various coupling reactions. While direct coupling at the chloro-position of this compound is a viable strategy, studies on analogous compounds highlight the potential. For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives have been successfully employed in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to introduce a wide range of substituents at the C3 position. nih.gov This demonstrates the capacity to build molecular complexity around the indole core, a strategy directly applicable to the 5-chloro derivative for creating libraries of novel compounds. The synthesis of new heterocyclic systems, such as quinoxalines and triazoloquinoxalines, from 1-benzyl-3-bromoacetyl indoles further illustrates the utility of N-benzylated indoles as precursors to diverse heterocyclic structures. researchgate.net

Potential in Materials Science Research

The unique electronic structure of the indole-3-carbonitrile core, featuring both electron-donating (indole) and electron-accepting (nitrile) moieties, positions it as a promising candidate for the development of advanced materials with tailored optical and electronic properties.

Indole derivatives have garnered significant attention as fluorescent materials. researchgate.netmdpi.com Many exhibit strong fluorescence and are designed as donor-π-acceptor (D-π-A) systems, where the indole ring acts as the electron donor. mdpi.com This architecture is fundamental to creating materials with interesting photophysical properties, including aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. acs.orgacs.org This effect arises from the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence quantum yields. acs.org The twisted, non-planar structure of many indole derivatives, like the subject compound with its benzyl (B1604629) group, can prevent detrimental π-π stacking and promote AIE. mdpi.comacs.org

The substituent pattern of this compound, with its donor-acceptor character, makes it a prime candidate for AIE research. The development of AIE-active materials is crucial for applications in organic light-emitting diodes (OLEDs), bioimaging, and chemical sensors. researchgate.net

In terms of optoelectronic properties, 3-substituted indoles have been shown to possess non-linear optical (NLO) properties, which are highly dependent on the nature of the substituent. nih.gov Compounds with strong electron-accepting groups, like the nitrile group, can exhibit significant NLO effects. nih.gov Furthermore, pyridopyrazino[2,3-b]indole derivatives, which share structural similarities, have been investigated as potential n-type materials for optoelectronic devices due to their electron-accepting nature and tunable energy levels. ias.ac.in This suggests that the this compound core could be incorporated into materials designed for electronic applications.

The indole-carbonitrile framework serves as an excellent platform for designing advanced chemical systems with specific functions. The inherent D-π-A structure can be fine-tuned by modifying the substituents on the indole ring. mdpi.com For example, the benzyl group could be replaced with other aryl or alkyl groups to modulate solubility and solid-state packing, while the chloro group's position and identity could be varied to systematically alter the electronic properties (HOMO-LUMO gap) of the molecule. mdpi.comnih.gov

This tunability allows for the rational design of materials for specific applications. For instance, by attaching specific receptor units, the indole-carbonitrile core could be developed into highly selective and sensitive colorimetric or fluorescent sensors. Indole-based hydrazones have already been successfully designed as "naked eye" sensors for fluoride (B91410) ions, where binding induces a distinct color change through an intramolecular charge transfer (ICT) mechanism. acs.org The this compound scaffold could be similarly functionalized to create sensors for various analytes.

Strategies for Further Functionalization and Molecular Diversity Generation

The generation of molecular diversity from a core scaffold is a central theme in modern drug discovery and materials science. This compound offers multiple sites for chemical modification to create a library of diverse analogues.

Nitrile Group Transformation: The carbonitrile group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocycles like tetrazoles. Each new functional group opens up further avenues for derivatization, for example, amide or amine coupling reactions. The reduction of the nitrile in related (indolin-3-yl)acetonitriles is a key step in synthesizing melatonin (B1676174) analogues. nih.gov

Indole Ring C-H Functionalization: While the C3 position is occupied, other positions on the indole ring (C2, C4, C6, C7) are potential sites for direct C-H activation and functionalization, a rapidly advancing area in synthetic chemistry.

Modification of the N-Benzyl Group: The benzyl group can be readily cleaved and replaced with other substituents to probe structure-activity relationships. Alternatively, the phenyl ring of the benzyl group can be functionalized with various substituents to fine-tune the steric and electronic properties of the entire molecule.

Cross-Coupling at the Chloro Position: The chloro substituent at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, alkyl, amine, or alkyne groups, dramatically increasing molecular diversity.

A study on 1-benzyl-3-iodo-1H-indole-2-carbonitriles demonstrated that a halogenated position on the indole ring is amenable to various palladium-catalyzed cross-coupling reactions, affording a range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov This provides a direct blueprint for the functionalization of the C5-chloro position in the title compound.

Future Directions in Synthetic Methodology Development for Indole-3-carbonitriles

While classical methods like the Fischer indole synthesis remain relevant, the future of synthesizing indole-3-carbonitriles lies in developing more efficient, sustainable, and versatile methodologies. organic-chemistry.orgmdpi.com

One major direction is the advancement of one-pot synthesis protocols. Palladium-catalyzed annulation of ortho-iodoanilines and aldehydes represents a move towards milder and more direct routes to functionalized indoles. organic-chemistry.org The development of transition-metal-free reactions, such as tert-butoxide-mediated condensations to form 2-aryl indoles, offers a more environmentally benign alternative. organic-chemistry.org

Flow chemistry is another promising frontier. It allows for rapid optimization, improved safety, and easier scalability of reactions. A multi-step flow synthesis of an indole-3-carboxylic ester has been successfully demonstrated, highlighting the potential of this technology for the on-demand production of complex indole derivatives. beilstein-journals.org Applying flow chemistry to the synthesis of this compound and its derivatives could significantly streamline their production.

Furthermore, the development of novel catalytic systems that tolerate a wider range of functional groups is crucial. This would allow for the synthesis of highly functionalized indole-3-carbonitriles in fewer steps, avoiding the need for extensive use of protecting groups. As the demand for novel indole-based compounds in fields like medicine and materials science continues to grow, so will the need for innovative synthetic strategies that are both efficient and sustainable. nih.gov

常见问题

Q. What are the established synthetic routes for 1-Benzyl-5-chloro-1H-indole-3-carbonitrile, and what are the critical reaction parameters?

- Methodological Answer : A common synthetic route involves cycloalkylation under phase-transfer catalysis (PTC) conditions. For example, N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloropropanamide undergoes cyclization in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., NaOH) in a biphasic solvent system (e.g., dichloromethane/water). Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of the catalyst to substrate (1:10) .

-

Alternative Route : Friedel-Crafts alkylation of 5-chloroindole-3-carbonitrile with benzyl chloride in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Synthetic Step Conditions Yield Cycloalkylation (PTC) 60–80°C, 12–24 h, NaOH, CH₂Cl₂/H₂O 65–75% Friedel-Crafts alkylation 0–5°C, AlCl₃, anhydrous DCM 50–60%

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Structural confirmation relies on X-ray crystallography to resolve the dihedral angle between the indole and benzyl rings (e.g., 86.97° observed in analogous structures) . Spectroscopic methods include:

- ¹H/¹³C NMR : Key signals include the cyano group (δC ~115 ppm) and benzyl protons (δH 4.8–5.2 ppm).

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

- Melting Point : Comparative analysis against literature values (e.g., mp 193–198°C for related indolecarbonitriles) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Use Molecular Operating Environment (MOE) software to perform density functional theory (DFT) calculations. Optimize the molecule’s geometry at the B3LYP/6-31G(d) level and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the C-2 position of the indole ring may show higher electron density, favoring electrophilic attack . Validate predictions with experimental kinetics (e.g., monitoring bromination rates at varying temperatures) .

Q. What strategies resolve contradictions in reaction outcomes between batch and flow synthesis?

- Methodological Answer : Systematically vary parameters using a design of experiments (DoE) approach:

- Variables : Temperature, residence time, catalyst loading.

- Analytical Tools : Online LC-MS for real-time monitoring of intermediates.

- Case Study : Inconsistent yields in batch vs. flow PTC reactions may arise from inefficient mixing; switching to a microfluidic reactor with enhanced mass transfer can improve reproducibility .

Q. How does the crystal packing of this compound influence its stability under ambient conditions?

- Methodological Answer : Analyze single-crystal X-ray diffraction data to identify intermolecular interactions (e.g., C–H···N hydrogen bonds, π–π stacking). For example, weak C–H···N interactions (2.5–3.0 Å) between the nitrile group and benzyl protons stabilize the lattice, reducing hygroscopicity . Accelerated stability studies (40°C/75% RH for 6 months) coupled with PXRD can correlate structural integrity with environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。